![molecular formula C20H24N2O3 B2681815 3-methoxy-N-(4-(3-methoxypiperidin-1-yl)phenyl)benzamide CAS No. 1797856-76-8](/img/structure/B2681815.png)
3-methoxy-N-(4-(3-methoxypiperidin-1-yl)phenyl)benzamide
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Description
3-methoxy-N-(4-(3-methoxypiperidin-1-yl)phenyl)benzamide, also known as MP-10, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. MP-10 is classified as a selective dopamine D4 receptor agonist, which means it has the ability to activate dopamine receptors in a specific manner. In
Scientific Research Applications
- APD791 is a novel 5-hydroxytryptamine 2A (5-HT2A) receptor antagonist . It displays high-affinity binding to 5-HT2A receptors and inhibits 5-HT-mediated amplification of platelet aggregation.
- Upon oral administration, APD791 generates two active metabolites, APD791-M1 and APD791-M2, which retain similar affinity and selectivity profiles .
- Although not directly studied for antibacterial properties, the piperazine moiety in APD791 has structural similarities to other antibacterial agents .
Receptor Pharmacology and Antiplatelet Activity
Metabolism and Active Metabolites
Antibacterial Activity
Chemical Synthesis and Stereochemistry
properties
IUPAC Name |
3-methoxy-N-[4-(3-methoxypiperidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-24-18-6-3-5-15(13-18)20(23)21-16-8-10-17(11-9-16)22-12-4-7-19(14-22)25-2/h3,5-6,8-11,13,19H,4,7,12,14H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNFKBLCXYPBSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide |
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